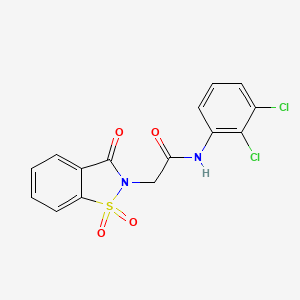

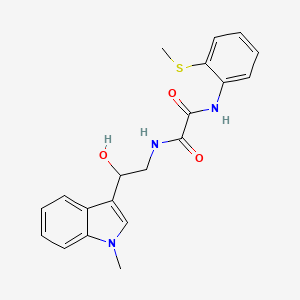

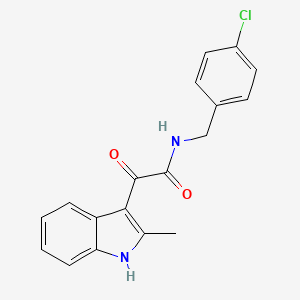

![molecular formula C19H20N4O3S B2626421 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 899732-38-8](/img/structure/B2626421.png)

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the molecular formula C18H17N3O4S . It is a derivative of pyrido[2,3-d]pyrimidine, a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, one method involves a four-component condensation reaction of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C18H17N3O4S. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed, pyrido[2,3-d]pyrimidine derivatives are known to undergo various chemical transformations. For example, they can be synthesized through condensation reactions .Scientific Research Applications

Antimicrobial Activity

Research on pyrimidine derivatives has highlighted their potential in antimicrobial applications. Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole and investigated their antimicrobial activity against selected bacterial and fungal strains, demonstrating the antimicrobial potential of pyrimidine-based compounds in organic solvents like N,N-dimethyl formamide and dimethyl sulfoxide (Majithiya & Bheshdadia, 2022).

Antitumor Activity

Compounds based on pyrimidine scaffolds have been explored for their antitumor activities. For instance, Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their potent dual inhibitory activities which indicate a promising approach for cancer treatment (Gangjee et al., 2008).

Antiviral Activity

The potential antiviral activity of pyrimidine derivatives was also explored. A study by Mary et al. (2020) on a novel antiviral active molecule demonstrated its synthesis and characterization, offering insights into its structure and potential application against SARS-CoV-2 by investigating its docking against the virus's protein. This study provides a quantum chemical insight into the molecular structure, suggesting its potential for antiviral applications, especially against COVID-19 (Mary et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the reported biological activities of related pyrido[2,3-d]pyrimidine derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-4-6-13(7-5-12)10-21-15(24)11-27-14-8-9-20-17-16(14)18(25)23(3)19(26)22(17)2/h4-9H,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMVMQPESPPEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)